molecular formula C12H21N3O6 B1388322 3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate CAS No. 898272-44-1

3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate

Cat. No.: B1388322
CAS No.: 898272-44-1
M. Wt: 303.31 g/mol
InChI Key: PMBAATYATMAGAP-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate is a chemical compound that features a pyrazole ring substituted with dimethyl groups at positions 3 and 5, linked to a propylamine chain The tartrate salt form enhances its solubility and stability

Scientific Research Applications

3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Safety and Hazards

  • Safety Data Sheet (SDS) : Refer to the SDS for detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate typically involves the alkylation of 3,5-dimethylpyrazole with a suitable propylamine derivative. The reaction is often carried out in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran. The resulting product is then reacted with tartaric acid to form the tartrate salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The pyrazole ring can undergo oxidation reactions, often leading to the formation of pyrazole N-oxides.

    Reduction: Reduction of the compound can target the pyrazole ring or the propylamine chain, depending on the reagents used.

    Substitution: The dimethyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Pyrazole N-oxides.

    Reduction: Reduced pyrazole derivatives or amines.

    Substitution: Halogenated pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in π-π stacking interactions, while the propylamine chain can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

  • 3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid
  • 3-(3,5-Dimethyl-pyrazol-1-yl)-methylamine
  • 3-(3,5-Dimethyl-pyrazol-1-yl)-ethylamine

Comparison: 3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate is unique due to the presence of the propylamine chain and the tartrate salt form, which enhance its solubility and stability. Compared to similar compounds, it may exhibit different reactivity and biological activity due to these structural differences.

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;3-(3,5-dimethylpyrazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.C4H6O6/c1-7-6-8(2)11(10-7)5-3-4-9;5-1(3(7)8)2(6)4(9)10/h6H,3-5,9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBAATYATMAGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCN)C.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate
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Reactant of Route 5
3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate
Reactant of Route 6
3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate

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